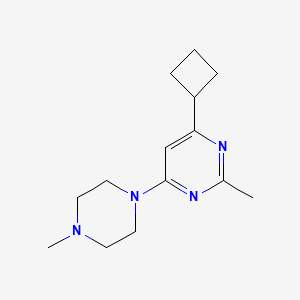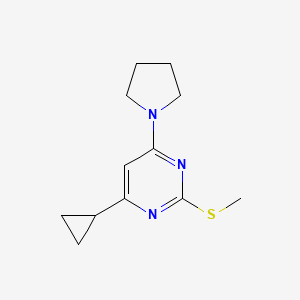![molecular formula C14H20N4OS B6463483 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640943-82-2](/img/structure/B6463483.png)
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
CPMP has a wide range of applications in scientific research. Its unique structure and properties make it an ideal tool for studying a variety of biological processes. For example, CPMP has been used to study protein-protein interactions, enzyme inhibition, and other biochemical processes. Additionally, CPMP has been used in drug discovery, as it has been shown to have the potential to inhibit certain enzymes, thus providing a potential target for drug development. Furthermore, CPMP has been used in cell culture studies, as it is known to be non-toxic and can be used to study cellular processes without causing damage to the cells.
作用機序
The mechanism of action of CPMP is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, thereby inhibiting their activity. Additionally, CPMP has been shown to interact with other molecules, such as DNA and RNA, and may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMP are not yet fully understood. However, studies have shown that the compound can interact with proteins and enzymes, as well as DNA and RNA, and can affect the expression of certain genes. Additionally, CPMP has been shown to have the potential to inhibit certain enzymes, which could potentially lead to the development of new drugs.
実験室実験の利点と制限
CPMP has several advantages when used in laboratory experiments. Firstly, it is non-toxic, making it safe to use in cell cultures and other experiments. Additionally, it is highly soluble in water, making it easy to handle and store. Furthermore, its unique structure and properties make it an ideal tool for studying a variety of biological processes. However, there are some limitations to using CPMP in laboratory experiments. For example, it is not very stable, so it must be handled carefully and stored properly to ensure that it remains in its active form. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict how it will interact with other molecules.
将来の方向性
The potential future directions for research on CPMP are numerous. Firstly, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug discovery. Furthermore, research is needed to explore its potential uses in other areas, such as gene therapy and gene regulation. Finally, further research is needed to explore its potential uses in other areas, such as agriculture and food production.
合成法
CPMP can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and recombinant DNA technology. Chemical synthesis involves the use of organic and inorganic reagents to form the desired compound. Enzymatic synthesis utilizes enzymes to catalyze the formation of the desired compound, while recombinant DNA technology involves the manipulation of genetic material to produce the desired compound. In the case of CPMP, the most commonly used method is chemical synthesis. This involves the reaction of 6-cyclopropyl-2-methylsulfanyl-pyrimidine-4-yl piperazine with ethan-1-one in the presence of an acid catalyst. The reaction yields CPMP as the product, which can then be isolated and purified.
Safety and Hazards
特性
IUPAC Name |
1-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-10(19)17-5-7-18(8-6-17)13-9-12(11-3-4-11)15-14(16-13)20-2/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBOLJMHJKPZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)


![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)